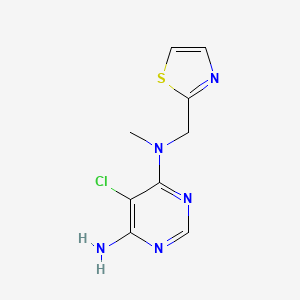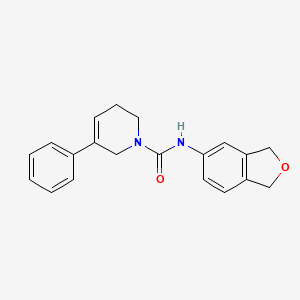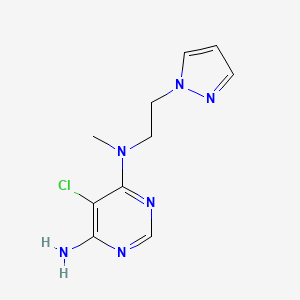
5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine, also known as VX-745, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a kinase inhibitor that has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine is a selective inhibitor of p38 MAP kinase. It binds to the ATP-binding site of p38 MAP kinase and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine has been shown to have anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine is a potent and selective inhibitor of p38 MAP kinase. It has been extensively studied in various in vitro and in vivo models, and its anti-inflammatory and anti-cancer properties have been well documented. However, like any other small molecule inhibitor, it has certain limitations. One of the major limitations is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Another limitation is its potential off-target effects, which can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of 5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine. One of the potential applications is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in these diseases. Another potential application is in the treatment of cancer. 5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine has been shown to inhibit the growth of various cancer cell lines, but its efficacy in vivo remains to be determined. Further studies are needed to determine its potential use in cancer therapy. Additionally, the development of more potent and selective p38 MAP kinase inhibitors is an area of active research, and 5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine can serve as a lead compound for the development of new inhibitors.
Métodos De Síntesis
The synthesis of 5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine involves the reaction of 4,6-diamino-5-chloro-pyrimidine with 2-chloro-N-methyl-N-(thiazol-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through an intermediate that is formed by the displacement of the chloro group by the thiazole nitrogen. The intermediate is then subjected to N-methylation, followed by deprotection of the thiazole group to yield the final product.
Aplicaciones Científicas De Investigación
5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. Inflammation is a key factor in the development of various diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. 5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine has been shown to inhibit the activity of p38 MAP kinase, a key regulator of inflammation, and thereby reduce the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases.
5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine in cancer cells is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation and survival.
Propiedades
IUPAC Name |
5-chloro-4-N-methyl-4-N-(1,3-thiazol-2-ylmethyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5S/c1-15(4-6-12-2-3-16-6)9-7(10)8(11)13-5-14-9/h2-3,5H,4H2,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRJYOUMAIPENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CS1)C2=NC=NC(=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623600.png)
![5-chloro-4-N-[2-[methyl(propan-2-yl)amino]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623604.png)
![5-Chloro-6-[4-[(1-propylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]pyrimidin-4-amine](/img/structure/B6623612.png)

![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![(4-Ethylcyclohexyl)-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623635.png)
![2-[(6-Amino-5-chloropyrimidin-4-yl)-[(2-methoxyphenyl)methyl]amino]ethanol](/img/structure/B6623641.png)
![5-chloro-4-N-[3-(oxan-4-ylmethoxy)propyl]pyrimidine-4,6-diamine](/img/structure/B6623658.png)
![Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6623661.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)